molecular formula C10H14O B098156 7-Methylenebicyclo[3.3.1]nonan-3-one CAS No. 17933-29-8

7-Methylenebicyclo[3.3.1]nonan-3-one

Cat. No.: B098156
CAS No.: 17933-29-8
M. Wt: 150.22 g/mol
InChI Key: YEYBYPNZUQHDMO-UHFFFAOYSA-N
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Description

7-Methylenebicyclo[3.3.1]nonan-3-one is an organic compound with the molecular formula C10H14O. It is a bicyclic ketone characterized by a methylene group at the 7-position and a ketone functional group at the 3-position. This compound is of interest in various fields of research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework.

    Introduction of the Methylene Group: The methylene group is introduced at the 7-position through a series of reactions, often involving the use of methylene transfer reagents.

    Formation of the Ketone: The final step involves the oxidation of the corresponding alcohol to form the ketone at the 3-position.

Industrial Production Methods

While specific industrial production methods for 7-Methylenebicyclo[33

Chemical Reactions Analysis

Types of Reactions

7-Methylenebicyclo[3.3.1]nonan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Platinum oxide, palladium on carbon, acetic acid, ethyl acetate.

    Nucleophilic Addition: Various nucleophiles such as amines.

Major Products Formed

  • 7α-Methylbicyclo[3.3.1]nonan-3α-ol
  • 7-Methylbicyclo[3.3.1]non-6-en-3-one

Scientific Research Applications

7-Methylenebicyclo[3.3.1]nonan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylenebicyclo[3.3.1]nonan-3-one involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of addition products. The specific pathways and molecular targets depend on the nature of the nucleophiles and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methylbicyclo[3.3.1]non-6-en-3-one
  • 7α-Methylbicyclo[3.3.1]nonan-3α-ol
  • 7-Methylenebicyclo[3.3.1]nonan-3α-ol

Uniqueness

7-Methylenebicyclo[3.3.1]nonan-3-one is unique due to the presence of the methylene group at the 7-position, which imparts distinct reactivity and chemical properties compared to its analogs. This structural feature allows for specific types of chemical transformations and interactions that are not observed in similar compounds .

Properties

IUPAC Name

7-methylidenebicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYBYPNZUQHDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CC(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340380
Record name 7-Methylenebicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17933-29-8
Record name 7-Methylenebicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylenebicyclo[3.3.1]nonan-3-one
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7-Methylenebicyclo[3.3.1]nonan-3-one
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Reactant of Route 6
7-Methylenebicyclo[3.3.1]nonan-3-one

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